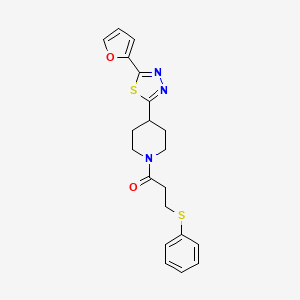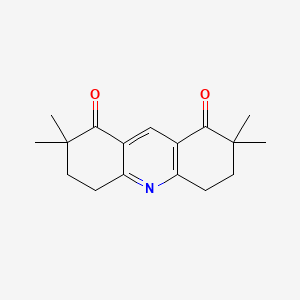![molecular formula C25H25N3O5 B2525683 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902921-38-4](/img/no-structure.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H25N3O5 and its molecular weight is 447.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Novel synthesis methods for derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, including various functionalized forms, have been developed, showcasing their potential in pharmaceutical chemistry and material science. These methods involve efficient and regioselective reactions, offering access to a diverse library of compounds (El Bouakher et al., 2013).
- A catalyst-free synthesis approach for dihydrothieno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H,5H)-dione derivatives was developed, featuring environmentally friendly procedures and high yields, indicating their potential for large-scale production (Yao et al., 2014).
Structural Analysis and Computational Studies
- Advanced techniques like NMR, FT-IR, and X-ray diffraction have been used for the structural analysis of pyrido[2,3-d]pyrimidine derivatives, contributing to a deeper understanding of their chemical properties and potential applications (Ashraf et al., 2019).
Potential in Material Science
- The third-order nonlinear optical properties of derivatives were studied, suggesting their promise as materials for optical and electronic device applications due to their significant nonlinear absorption cross-section and two-photon absorption phenomena (Shettigar et al., 2009).
Herbicidal Activities
- Some derivatives showed promising herbicidal activities, indicating potential applications in agriculture and environmental management (Huazheng, 2013).
Molecular Interactions and Crystal Structures
- Detailed studies on the crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed insights into their molecular interactions, which are crucial for understanding their chemical behavior and potential applications in various fields (Trilleras et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-methoxybenzaldehyde with 2-amino-4,6-dimethoxypyrimidine to form 3-(3-methoxybenzyl)-2-amino-4,6-dimethoxypyrimidine. This intermediate is then reacted with 3-(bromomethyl)-1-(3,4-dimethoxyphenyl)propan-1-ol to form the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "2-amino-4,6-dimethoxypyrimidine", "3-(bromomethyl)-1-(3,4-dimethoxyphenyl)propan-1-ol" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 2-amino-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate to form 3-(3-methoxybenzyl)-2-amino-4,6-dimethoxypyrimidine.", "Step 2: Reaction of 3-(3-methoxybenzyl)-2-amino-4,6-dimethoxypyrimidine with 3-(bromomethyl)-1-(3,4-dimethoxyphenyl)propan-1-ol in the presence of a base such as potassium carbonate to form the final product, 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
902921-38-4 |
Formule moléculaire |
C25H25N3O5 |
Poids moléculaire |
447.491 |
Nom IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H25N3O5/c1-31-19-7-4-6-18(14-19)16-28-23-20(8-5-12-26-23)24(29)27(25(28)30)13-11-17-9-10-21(32-2)22(15-17)33-3/h4-10,12,14-15H,11,13,16H2,1-3H3 |
Clé InChI |
STBYOVWWUVGLIJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



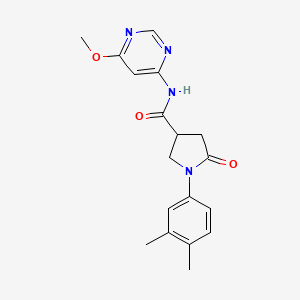
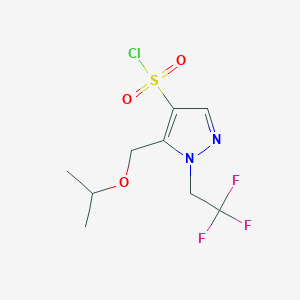
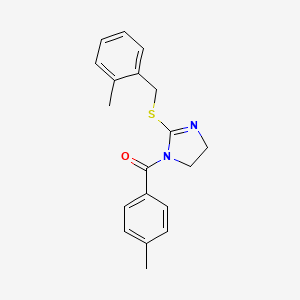

![N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525608.png)
![5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2525609.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(3-hydroxyphenyl)ethyl]propanamide](/img/structure/B2525610.png)
![N-(2-isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-N'-phenylurea](/img/structure/B2525611.png)
![tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B2525612.png)
